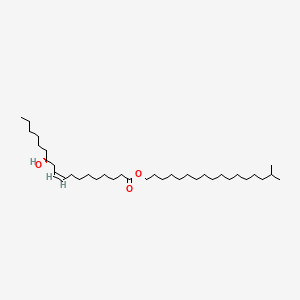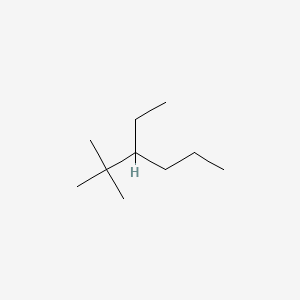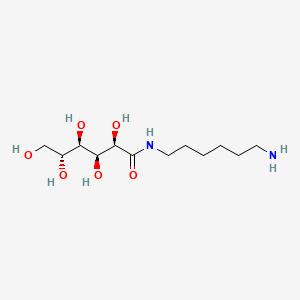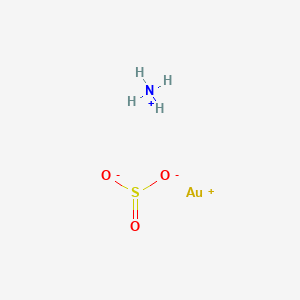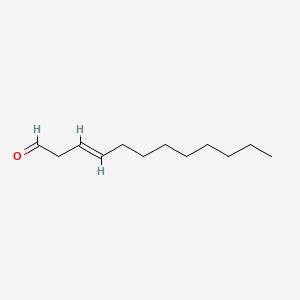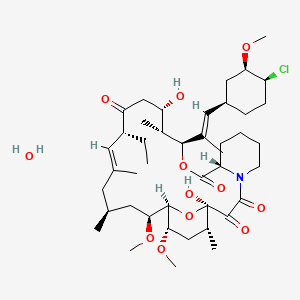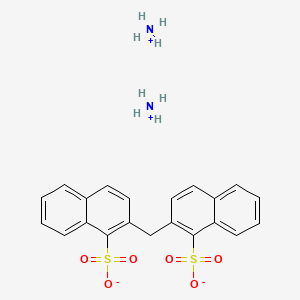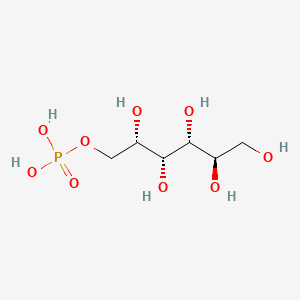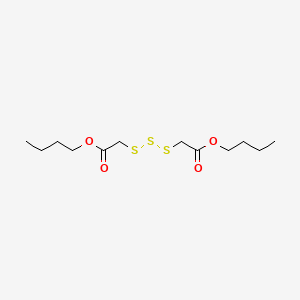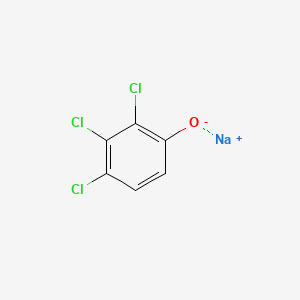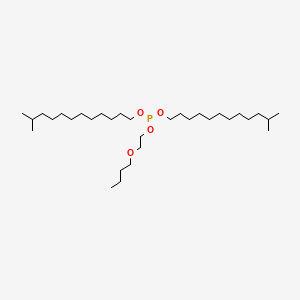
2-Butoxyethyl diisotridecyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl diisotridecyl phosphite is an organophosphite compound with the molecular formula C32H67O4P and a molecular weight of 546.85 g/mol . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl diisotridecyl phosphite typically involves the reaction of 2-butoxyethanol with diisotridecyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl diisotridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and butoxyethanol.
Substitution: Depending on the nucleophile, various substituted phosphites.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl diisotridecyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: Investigated for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Studied for its potential therapeutic applications due to its antioxidant properties.
Wirkmechanismus
The primary mechanism of action of 2-Butoxyethyl diisotridecyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides, which are harmful by-products of oxidation processes. This decomposition prevents the formation of free radicals, thereby stabilizing the material and preventing degradation . The compound’s effectiveness as an antioxidant is influenced by its molecular structure and the nature of the substrate it is stabilizing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- Diisotridecyl phosphite
- Triphenyl phosphite
Comparison
2-Butoxyethyl diisotridecyl phosphite is unique due to its specific combination of butoxyethyl and diisotridecyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of polymers compared to other phosphites .
Eigenschaften
CAS-Nummer |
93980-56-4 |
|---|---|
Molekularformel |
C32H67O4P |
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
2-butoxyethyl bis(11-methyldodecyl) phosphite |
InChI |
InChI=1S/C32H67O4P/c1-6-7-26-33-29-30-36-37(34-27-22-18-14-10-8-12-16-20-24-31(2)3)35-28-23-19-15-11-9-13-17-21-25-32(4)5/h31-32H,6-30H2,1-5H3 |
InChI-Schlüssel |
ZUQJURLNMGWWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


